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Compound of Interest

Compound Name: BDP R6G carboxylic acid

Cat. No.: B606000 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of biological research and drug development, the selection of

appropriate fluorescent labels is paramount for generating robust and reproducible data. This

guide provides a comprehensive cost-benefit analysis of BDP R6G carboxylic acid for routine

labeling applications, comparing its performance against common alternatives such as

Rhodamine 6G carboxylic acid and 5-Carboxyfluorescein (5-FAM). This objective comparison,

supported by experimental data and detailed protocols, aims to equip researchers with the

necessary information to make informed decisions for their specific experimental needs.

Executive Summary
BDP R6G carboxylic acid, a borondipyrromethene (BODIPY) dye, emerges as a superior

choice for many routine labeling applications due to its exceptional brightness and

photostability. While its initial cost per milligram may be higher than traditional dyes like

Rhodamine 6G and 5-FAM, its high quantum yield and resistance to photobleaching can lead

to long-term cost savings through reduced reagent consumption and the generation of higher

quality data, minimizing the need for repeat experiments. The choice of dye, however, remains

application-dependent, with factors such as the specific experimental conditions and the

required spectral properties playing a crucial role.
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The performance of a fluorescent dye is determined by several key photophysical properties.

The following tables summarize the quantitative data for BDP R6G carboxylic acid and its

alternatives.

Table 1: Photophysical Properties of Selected Fluorescent Dyes

Property
BDP R6G
carboxylic acid

Rhodamine 6G
carboxylic acid

5-
Carboxyfluorescein
(5-FAM)

Excitation Max (nm) 530[1] 528[2] 492[3]

Emission Max (nm) 548[1] 551[2] 514[3]

Molar Extinction

Coefficient (ε,

M⁻¹cm⁻¹)

70,000[1] ~80,000 >72,000[4]

Fluorescence

Quantum Yield (Φ)
0.96[1] ~0.95 ~0.93

Photostability High[5][6] Moderate[2] Low[7]

pH Sensitivity Low[8] Moderate High

Solubility

Good in organic

solvents (DMSO,

DMF)[1]

Soluble in water and

alcohols[2]

Soluble in water at pH

> 6[3]

Table 2: Cost Comparison

Dye Supplier Example Price (USD) per mg

BDP R6G carboxylic acid Lumiprobe ~$100 - $150

Rhodamine 6G MedKoo Biosciences ~$6.80 (for 25g)

5-Carboxyfluorescein (5-FAM) AAT Bioquest ~$0.90 (for 100mg)
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Note: Prices are approximate and can vary significantly between suppliers and purity grades.

The cost per labeling reaction will depend on the required concentration and reaction scale.

Key Performance Insights
Brightness: BDP R6G carboxylic acid exhibits a very high fluorescence quantum yield

(0.96), making it an exceptionally bright dye, comparable to Rhodamine 6G and slightly

brighter than 5-FAM.[1]

Photostability: BODIPY dyes, including BDP R6G, are renowned for their superior

photostability compared to traditional fluorophores like fluorescein.[5][7][9] This is a critical

advantage for applications requiring prolonged or intense illumination, such as single-

molecule studies or time-lapse imaging.

pH Sensitivity: BDP R6G shows minimal sensitivity to pH changes in the physiological range,

ensuring more stable and reliable fluorescence signals in varying cellular environments. In

contrast, the fluorescence of 5-FAM is highly pH-dependent.[8]

Solubility: The solubility profile of BDP R6G in organic solvents makes it well-suited for

labeling reactions that are performed in non-aqueous environments before purification and

transfer to aqueous buffers.

Experimental Protocols
General Protocol for Labeling Peptides/Proteins with
Carboxylic Acid Dyes
This protocol describes a general method for coupling a carboxylic acid-functionalized dye to

the primary amine of a peptide or protein using a carbodiimide activator.

Materials:

Peptide or protein with a free primary amine

Carboxylic acid-functionalized fluorescent dye (e.g., BDP R6G carboxylic acid)

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

(EDC)
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N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Purification column (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

Activation of the Carboxylic Acid:

Dissolve the carboxylic acid dye (1.5 equivalents) in a minimal volume of anhydrous DMF

or DMSO.

Add NHS or Sulfo-NHS (1.5 equivalents) and DCC or EDC (1.7 equivalents) to the dye

solution.

Allow the reaction to proceed for 1-2 hours at room temperature to form the active NHS

ester.

Labeling Reaction:

Dissolve the peptide or protein in the reaction buffer to a concentration of 1-10 mg/mL.

Add the activated dye solution to the peptide/protein solution. The molar ratio of dye to

protein may need to be optimized (typically ranging from 5:1 to 20:1).

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected

from light.

Purification:

Remove the unreacted dye and byproducts by passing the reaction mixture through a

suitable purification column.

Monitor the fractions for absorbance at the dye's maximum and the protein's absorbance

at 280 nm to collect the labeled conjugate.
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Characterization:

Determine the degree of labeling (DOL) by measuring the absorbance of the purified

conjugate at the dye's maximum absorption wavelength and at 280 nm.

Protocol for Relative Quantum Yield Determination
This protocol outlines a comparative method for determining the fluorescence quantum yield of

a sample relative to a standard with a known quantum yield.[10][11][12][13][14]

Materials:

Spectrofluorometer

UV-Vis Spectrophotometer

Cuvettes

Sample of unknown quantum yield (e.g., BDP R6G labeled protein)

Standard with known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ =

0.95)

Solvent

Procedure:

Prepare a series of dilutions for both the standard and the sample in the same solvent.

Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis

spectrophotometer. The absorbance should be kept below 0.1 to minimize inner filter effects.

Measure the fluorescence emission spectrum of each dilution using a spectrofluorometer,

exciting at the same wavelength used for the absorbance measurements.

Integrate the area under the emission curve for each spectrum.

Plot the integrated fluorescence intensity versus absorbance for both the standard and the

sample.
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Determine the slope of the linear fit for both plots.

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

where Φ is the quantum yield, Slope is the slope from the plot of integrated fluorescence

intensity vs. absorbance, and η is the refractive index of the solvent. If the same solvent is

used for both the sample and the standard, the refractive index term cancels out.
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Dye Activation

Labeling Reaction Purification Characterization

Dissolve Carboxylic Acid Dye in DMF/DMSO Add EDC and NHS Incubate for 1-2 hours

Add Activated DyeDissolve Peptide/Protein in Buffer Incubate for 2-4 hours Size-Exclusion or Reversed-Phase Chromatography Determine Degree of Labeling (DOL) via Spectroscopy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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